2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound belongs to a class of benzothieno[2,3-d]pyrimidine derivatives, characterized by a fused heterocyclic core structure. The molecule features a 4-ethoxyphenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-linked acetamide group at position 2, further substituted with a 2-methoxy-5-methylphenyl moiety. Such structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of approximately 573.7 g/mol .
Properties
Molecular Formula |
C28H29N3O4S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O4S2/c1-4-35-19-12-10-18(11-13-19)31-27(33)25-20-7-5-6-8-23(20)37-26(25)30-28(31)36-16-24(32)29-21-15-17(2)9-14-22(21)34-3/h9-15H,4-8,16H2,1-3H3,(H,29,32) |
InChI Key |
AFVVGZWKUJJKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using an ethoxyphenyl halide and a suitable base.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction, typically using a thiol reagent.
Acetylation: The final step involves the acetylation of the amine group with 2-methoxy-5-methylphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in various assays to study its effects on biological systems, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool to investigate biochemical pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzothieno[2,3-d]pyrimidine scaffold but differ in substituents, leading to variations in bioactivity and physicochemical profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Ethoxy groups (as in the target compound) correlate with higher lipophilicity, which may improve blood-brain barrier penetration compared to methoxy or methyl analogs .
Synthetic Accessibility :
- Compounds with methoxy or methyl groups (e.g., and ) are synthesized via nucleophilic substitution under milder conditions (room temperature, 3-hour reaction time) compared to ethoxy derivatives, which may require longer reaction times due to steric hindrance .
Structure-Activity Relationships (SAR) :
- Data mining of bioactivity profiles () indicates that ethoxy-substituted derivatives cluster into groups with distinct modes of action, likely due to enhanced interactions with hydrophobic pockets in protein targets like kinases or GPCRs .
- Dimethyl or ethyl substituents at the acetamide position ( and ) reduce off-target effects but may compromise potency against specific enzymes .
Crystallographic Insights :
- Analogous compounds (e.g., ) exhibit stabilized conformations via intramolecular hydrogen bonds (N—H···O and C—H···O), suggesting that substituent bulkiness (e.g., ethoxy vs. methoxy) influences molecular packing and crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
